REACTION_CXSMILES
|
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].CS[C:8](=[NH:10])[NH2:9].[OH:11][CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][NH:14][CH2:13]1.CS>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[C:8]([N:14]1[CH2:13][CH:12]([OH:11])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15]1)(=[NH:9])[NH2:10] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CNCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was maintained at about 25°-30° C. with occasional shaking
|
Type
|
CUSTOM
|
Details
|
crystals formed
|
Type
|
CUSTOM
|
Details
|
The crystals were removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with ice-cold water and with ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from water
|
Reaction Time |
1.5 (± 0.5) d |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C(N)(=N)N1CC2=CC=CC=C2C(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |